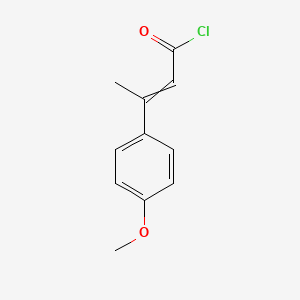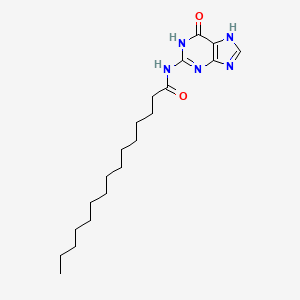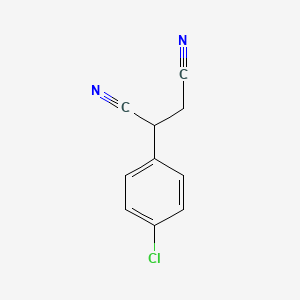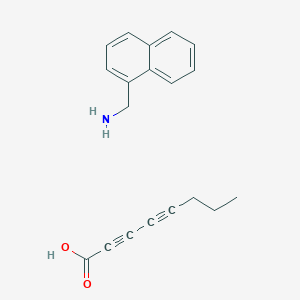![molecular formula C14H16O B12523442 {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene CAS No. 652155-24-3](/img/structure/B12523442.png)
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring attached to a hept-1-en-6-yn-3-yl group via an oxygen atom. This compound is notable for its unique structure, which combines elements of both alkenes and alkynes, making it a subject of interest in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene typically involves the reaction of hept-1-en-6-yn-3-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the alkyne and alkene sites. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can target the alkyne and alkene groups, converting them into alkanes. Hydrogenation using palladium on carbon is a typical method.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride for more selective reductions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Conversion to {[(Hept-1-en-6-yl)oxy]methyl}benzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms involving alkenes and alkynes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of both alkene and alkyne groups allows for diverse chemical interactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}toluene: Similar structure but with a methyl group on the benzene ring.
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}phenol: Contains a hydroxyl group on the benzene ring.
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}aniline: Features an amino group on the benzene ring.
Uniqueness
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene is unique due to its combination of alkene and alkyne functionalities, which provide a versatile platform for chemical modifications. This dual functionality is less common in similar compounds, making it a valuable subject for research and application development.
Eigenschaften
CAS-Nummer |
652155-24-3 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
hept-1-en-6-yn-3-yloxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-3-5-11-14(4-2)15-12-13-9-7-6-8-10-13/h1,4,6-10,14H,2,5,11-12H2 |
InChI-Schlüssel |
MULLLWFUNFCQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCC#C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)

![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)

![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)

![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)



